![molecular formula FH2N B090773 Monofluoroamine CAS No. 15861-05-9](/img/structure/B90773.png)
Monofluoroamine
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Description
Monofluoroamine, also known as this compound, is a useful research compound. Its molecular formula is FH2N and its molecular weight is 35.021 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Fluorinated Amino Acids
Monofluoroamine plays a crucial role in the synthesis of fluorinated amino acids, which are valuable tools in medicinal chemistry. The incorporation of fluorine enhances the pharmacokinetic properties of these compounds, making them more resistant to metabolic degradation and improving their membrane permeability. This has led to the development of fluorinated peptides and proteins that exhibit enhanced target-binding capabilities and selectivity .
Case Study: 6-Fluoro-DOPA
One notable application is the use of 6-fluoro-DOPA, a fluorinated analog of dihydroxyphenylalanine, which has been employed as a brain imaging agent in Parkinson's disease models. This compound demonstrates how this compound derivatives can be utilized in advanced imaging techniques such as 19F magnetic resonance imaging (MRI) and positron emission tomography (PET) for tracking drug distribution in vivo .
Natural Product Functionalization
Recent advancements have highlighted the utility of this compound in the late-stage functionalization of natural products. The incorporation of fluorine into organic molecules can significantly modulate their bioavailability and pharmacological properties. Various strategies for late-stage monofluorination have been developed, focusing on C–H bond functionalization to create C(sp²)–F and C(sp³)–F bonds in complex natural products .
Table: Strategies for Monofluorination
Strategy | Description |
---|---|
C–H Bond Functionalization | Direct modification of C–H bonds to introduce fluorine |
C–X Bond Cleavage | Cleaving existing bonds to facilitate fluorination |
Functional Group Transformation | Altering functional groups to enable fluorination |
Antimicrobial Applications
This compound derivatives have also shown promise in antimicrobial applications. A study synthesized several new compounds containing this compound groups and evaluated their antimicrobial activity against various bacterial strains. Notably, compounds with trifluoromethyl substitutions exhibited significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as future antituberculosis agents .
Case Study: Antimicrobial Activity
In a recent study, synthesized compounds demonstrated varying degrees of inhibition against tested microorganisms, with some achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis. This underscores the potential of this compound derivatives in developing new antimicrobial agents .
Material Science
In material science, this compound is being explored for its potential to enhance the properties of polymers and other materials. The presence of fluorine can improve thermal stability, chemical resistance, and mechanical properties, making this compound-containing materials suitable for advanced applications in coatings, adhesives, and electronics.
Properties
CAS No. |
15861-05-9 |
---|---|
Molecular Formula |
FH2N |
Molecular Weight |
35.021 g/mol |
InChI |
InChI=1S/FH2N/c1-2/h2H2 |
InChI Key |
MDQRDWAGHRLBPA-UHFFFAOYSA-N |
SMILES |
NF |
Canonical SMILES |
NF |
Key on ui other cas no. |
15861-05-9 |
Synonyms |
Monofluoroamine |
Origin of Product |
United States |
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